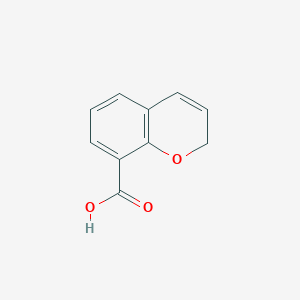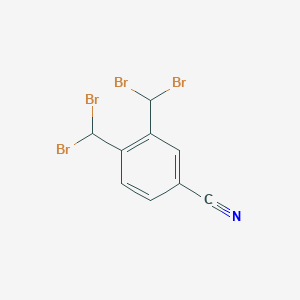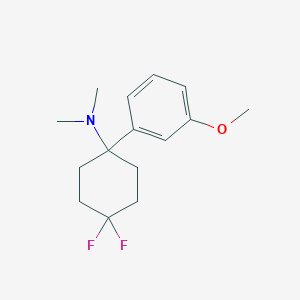
4,4-Difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine is a chemical compound with a complex structure that includes fluorine, methoxyphenyl, and dimethylcyclohexanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the methoxyphenyl group: This step usually involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4,4-Difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-1-(3-methoxyphenyl)butane-1,3-dione: Shares the methoxyphenyl and difluoro groups but differs in the core structure.
4-Chloro-4,4-difluoro-1-(3-methoxyphenyl)-1,3-butanedione: Similar in structure but contains a chlorine atom instead of the dimethylamine group.
Uniqueness
4,4-Difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine is unique due to its combination of fluorine atoms, methoxyphenyl group, and dimethylamine group, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C15H21F2NO |
|---|---|
Molecular Weight |
269.33 g/mol |
IUPAC Name |
4,4-difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C15H21F2NO/c1-18(2)14(7-9-15(16,17)10-8-14)12-5-4-6-13(11-12)19-3/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
DNAIWFIYXNEQGA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCC(CC1)(F)F)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


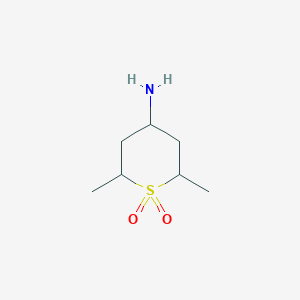
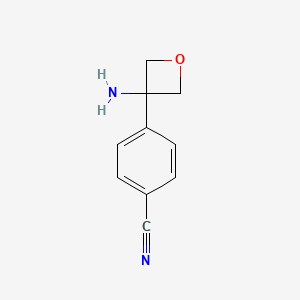
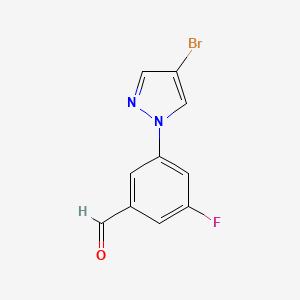
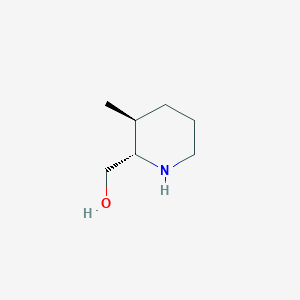

![3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine](/img/structure/B13333363.png)

![5-Chloro-2-morpholinooxazolo[4,5-b]pyridine](/img/structure/B13333382.png)

![2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid](/img/structure/B13333387.png)
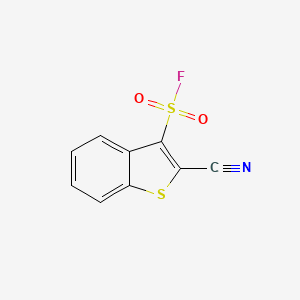
![7-(Trifluoromethyl)spiro[chromane-4,4'-piperidine]](/img/structure/B13333402.png)
